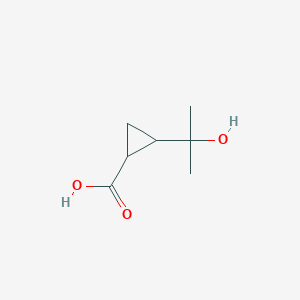
2-(2-Hydroxypropan-2-yl)cyclopropane-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Hydroxypropan-2-yl)cyclopropane-1-carboxylic acid is a compound with a unique cyclopropane ring structure. This compound is of interest due to its potential applications in various fields such as synthetic chemistry, pharmaceutical chemistry, and chemical biology. The cyclopropane ring is known for its strained nature, which imparts unique reactivity to the compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxypropan-2-yl)cyclopropane-1-carboxylic acid can be achieved through several methods. One common approach involves the cyclopropanation of an appropriate precursor. For instance, the reaction of a suitable alkene with a diazo compound in the presence of a metal catalyst can yield the cyclopropane ring. The reaction conditions typically involve the use of a solvent such as dichloromethane and a catalyst like rhodium or copper complexes.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
2-(2-Hydroxypropan-2-yl)cyclopropane-1-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate) or Jones reagent.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents, such as converting it to a halide using thionyl chloride (SOCl2).
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, dichloromethane as solvent.
Reduction: LiAlH4, ether as solvent.
Substitution: SOCl2, pyridine as solvent.
Major Products Formed
Oxidation: Formation of 2-(2-Oxopropan-2-yl)cyclopropane-1-carboxylic acid.
Reduction: Formation of 2-(2-Hydroxypropan-2-yl)cyclopropane-1-methanol.
Substitution: Formation of 2-(2-Chloropropan-2-yl)cyclopropane-1-carboxylic acid.
科学研究应用
2-(2-Hydroxypropan-2-yl)cyclopropane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules due to its reactive cyclopropane ring.
Biology: Studied for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism by which 2-(2-Hydroxypropan-2-yl)cyclopropane-1-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The strained cyclopropane ring can undergo ring-opening reactions, which can be exploited in various chemical transformations.
相似化合物的比较
Similar Compounds
- 1-(2-Hydroxypropan-2-yl)cyclopropane-1-carboxylic acid
- 2-(2-Hydroxyethyl)cyclopropane-1-carboxylic acid
- 2-(2-Hydroxypropyl)cyclopropane-1-carboxylic acid
Uniqueness
2-(2-Hydroxypropan-2-yl)cyclopropane-1-carboxylic acid is unique due to the presence of both a hydroxyl group and a carboxylic acid group on the cyclopropane ring. This combination of functional groups imparts distinct reactivity and potential for diverse applications in synthetic and medicinal chemistry.
属性
分子式 |
C7H12O3 |
|---|---|
分子量 |
144.17 g/mol |
IUPAC 名称 |
2-(2-hydroxypropan-2-yl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C7H12O3/c1-7(2,10)5-3-4(5)6(8)9/h4-5,10H,3H2,1-2H3,(H,8,9) |
InChI 键 |
TZLQEZFNTVQBII-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C1CC1C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















